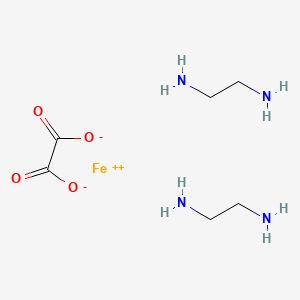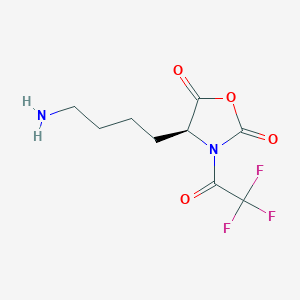![molecular formula C24H21N3O2 B14170064 N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide CAS No. 925205-59-0](/img/structure/B14170064.png)
N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide is a complex organic compound that features a quinoline core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the phenyl and pyridinyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
科学研究应用
N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or functional effect.
相似化合物的比较
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridinyl group but differs in its overall structure and functional groups.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another compound with a pyridinyl group, but with a different core structure and functional groups.
Uniqueness
N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide is unique due to its specific combination of functional groups and core structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable tool in both research and industrial applications.
属性
CAS 编号 |
925205-59-0 |
|---|---|
分子式 |
C24H21N3O2 |
分子量 |
383.4 g/mol |
IUPAC 名称 |
N-[1-(1-oxidopyridin-1-ium-4-yl)propyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c1-2-21(18-12-14-27(29)15-13-18)26-24(28)20-16-23(17-8-4-3-5-9-17)25-22-11-7-6-10-19(20)22/h3-16,21H,2H2,1H3,(H,26,28) |
InChI 键 |
DZZFQGYUOPSJPB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=[N+](C=C1)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169991.png)




![N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium](/img/structure/B14170022.png)

![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14170036.png)

![2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B14170050.png)
![1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14170055.png)

